3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: Methanol, acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazolinimine Core
- Starting material: 2-aminobenzamide
- Reagents: Formic acid, acetic anhydride
- Conditions: Reflux at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
- Conditions: Aqueous or organic solvents, mild heating
- Major Products: Sulfoxides, sulfones
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents, low temperatures
- Major Products: Amines, alcohols
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Organic solvents, room temperature to mild heating
- Major Products: Substituted quinazolinimines
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvents
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Amines or thiols in dichloromethane or ethanol
Scientific Research Applications
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-2-(methylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- 3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- 3-(2-chlorobenzyl)-2-(propylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
Uniqueness
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is unique due to the presence of the isopropylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIODRLDNFMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.